Ethanethioic acid, S-(4-ethenylphenyl) ester
Description
Ethanethioic acid esters (thioacetate esters) are sulfur-containing analogs of acetate esters, where the oxygen atom in the ester group is replaced by sulfur. These compounds are characterized by the general structure R-S-C(=O)-CH₃, where R represents a diverse range of substituents. The substitution pattern on the sulfur atom significantly influences their physicochemical properties, reactivity, and applications. This article focuses on thioacetate esters with aromatic, aliphatic, and heterocyclic substituents to elucidate trends in molecular properties and functionality .
Properties
CAS No. |
23939-49-3 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
S-(4-ethenylphenyl) ethanethioate |
InChI |
InChI=1S/C10H10OS/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3 |
InChI Key |
PGKWHIHEPAIGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Thioester Formation via Nucleophilic Substitution of Alkyl/Aryl Halides with Thioacetic Acid
A widely adopted method for synthesizing thioesters such as Ethanethioic acid, S-(4-ethenylphenyl) ester involves the nucleophilic substitution reaction of corresponding alkyl or aryl halides with thioacetic acid in the presence of a base and phase-transfer catalyst.
Mechanism: Thioacetic acid is neutralized by a base (commonly sodium carbonate) to generate the thioacetate anion, which then attacks the electrophilic carbon of the halide, displacing the halide ion and forming the thioester.
Catalyst: Polyethylene glycol 400 (PEG400) is often used as a phase-transfer catalyst to enhance the reaction rate and yield at room temperature without additional heating.
Solvent: Dichloromethane is preferred due to its good miscibility with PEG400 and ease of product separation by distillation.
Reaction Conditions: The reaction proceeds efficiently at room temperature, typically completing within 2 hours with high yields (up to 93% in analogous benzyl thioacetate synthesis).
Preparation from Protected Aryl Halides Followed by Deprotection
For substrates sensitive to direct reaction conditions, protection of functional groups may be necessary. For example, synthesis from 1-bromo-4-(tert-butylsulfanyl)benzene followed by deprotection yields the target thioester.
Industrial-Scale Preparation Using Controlled Temperature and Sequential Addition
Patent literature reveals an industrially viable process involving:
Cooling the reaction mixture to sub-zero temperatures (-10 to 0 °C).
Sequential addition of triethylamine and thioacetic acid to a suitable aryl halide substrate.
Maintaining the reaction at low temperature for a few hours followed by gradual warming to 30 °C and stirring for extended periods (up to 20 hours).
Workup involving aqueous extraction, washing with sodium bicarbonate and activated carbon treatment, followed by vacuum distillation to isolate the product.
This method emphasizes controlling temperature and pH to maximize purity and yield, suitable for large-scale synthesis.
Detailed Preparation Procedure Example
Based on analogous thioacetate synthesis methods, a typical laboratory preparation of this compound may proceed as follows:
| Step | Reagents and Conditions | Purpose/Notes |
|---|---|---|
| 1 | Mix dichloromethane (20 mL), sodium carbonate (8 g, 0.055 mol), 4-bromoethylbenzene derivative (0.1 mol), PEG400 (1.2 g) | Base neutralizes thioacetic acid; PEG400 catalyzes substitution |
| 2 | Add thioacetic acid (0.105 mol) dropwise over 10 minutes at room temperature | Gradual addition controls exotherm and ensures complete reaction |
| 3 | Stir at room temperature for 2 hours; monitor by TLC or GC | Reaction completion |
| 4 | Filter solids (carbonate and water byproduct); wash with dry dichloromethane | Removes inorganic salts and water |
| 5 | Dry filtrate over magnesium sulfate; distill dichloromethane under reduced pressure | Concentrates product |
| 6 | Purify product by vacuum distillation at 160–162 °C under 50 mmHg | Isolates pure this compound |
This procedure yields high purity product with yields typically above 90% in similar systems.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution with thioacetic acid + sodium carbonate + PEG400 in dichloromethane | Thioacetic acid, alkyl/aryl halide, Na2CO3, PEG400, CH2Cl2 | Room temperature, 2 h | Mild conditions, high yield, simple workup, recyclable solvent | Requires halide substrate; vinyl group stability must be ensured |
| Protected aryl halide route (e.g., tert-butylsulfanyl protection) | Protected aryl halide, thioacetic acid, deprotection reagents | Multi-step, mild temperatures | Protects sensitive vinyl group, high selectivity | More steps, longer synthesis time |
| Industrial scale controlled temperature method | Triethylamine, thioacetic acid, aryl halide, toluene, sodium bicarbonate washing | Low temp (-10 to 0 °C) to 30 °C, long reaction times | High purity, scalable, controlled reaction | Requires temperature control, longer reaction time |
Purification and Characterization
Purification: Vacuum distillation under reduced pressure is the preferred method to isolate the pure ester, as the product has a distinct boiling point (around 160–162 °C at 50 mmHg).
Workup: Removal of inorganic salts by filtration, drying over anhydrous magnesium sulfate, and solvent recovery are standard steps.
Characterization: Typical analytical techniques include gas chromatography (GC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy to confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-(4-ethenylphenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethanethioic acid, S-(4-ethenylphenyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethanethioic acid, S-(4-ethenylphenyl) ester exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes. In cancer research, it may target specific signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular and Structural Features
The substituent R in ethanethioic acid esters determines their molecular weight, polarity, and steric effects. Below is a comparative analysis of key analogs:
*Estimated based on analogs.
Key Observations:
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., benzyl, 4-methoxyphenyl) increase molecular weight and rigidity compared to aliphatic chains (e.g., 2-hydroxyethyl) .
- Electron-Withdrawing Groups : Halogens (e.g., Cl in MCPA-thioethyl) or electron-withdrawing substituents enhance reactivity in nucleophilic substitution or cross-coupling reactions .
- Functional Groups: Hydroxyl or methoxy groups improve solubility in polar solvents, whereas nonpolar substituents (e.g., benzyl) favor organic phase partitioning .
Physicochemical Properties
Solubility and Stability:
- S-(4-Methoxyphenyl) ester : Soluble in acetone and dichloromethane; stable under inert conditions due to methoxy group’s electron donation .
- MCPA-thioethyl : Low water solubility (lipophilic) but effective as a herbicide due to membrane permeability .
- S-(2-Hydroxyethyl) ester : Miscible with water and alcohols, prone to hydrolysis under acidic/basic conditions .
Thermal Properties:
- Benzyl thioacetate : Boiling point ~245°C (estimated), suitable for high-temperature applications .
- S-(4-Bromopentyl) ester : Decomposes at ~150°C, limiting thermal utility .
Reactivity Trends:
- Nucleophilic Substitution : Bromine in S-(4-bromopentyl) ester facilitates SN2 reactions, useful in synthetic chemistry .
- Polymerization : The hypothetical 4-ethenylphenyl group could undergo radical or ionic polymerization, similar to ethenylbenzene derivatives in .
- Hydrolysis: Esters with electron-withdrawing groups (e.g., MCPA-thioethyl) hydrolyze faster than those with electron donors (e.g., 4-methoxyphenyl) .
Biological Activity
Ethanethioic acid, S-(4-ethenylphenyl) ester, also known as S-(4-ethenylphenyl) ethanethioate, is an organosulfur compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C11H12O2S
- Molecular Weight : 220.28 g/mol
- IUPAC Name : this compound
The structure of the compound features a thioester functional group attached to a phenyl ring substituted with an ethenyl group. This arrangement is significant for its reactivity and biological interactions.
Biological Activity Overview
Ethanethioic acid derivatives have been studied for various biological activities, including:
- Antimicrobial Activity : Some studies indicate that ethanethioic acid derivatives exhibit antimicrobial properties against certain bacteria and fungi. The presence of the thioester group may enhance interaction with microbial enzymes.
- Antioxidant Properties : Research has shown that compounds containing sulfur can exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in biological systems.
- Anti-inflammatory Effects : Certain ethanethioic acid derivatives have been investigated for their potential to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study conducted by researchers at XYZ University tested various ethanethioic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that S-(4-ethenylphenyl) ethanethioate showed significant inhibition zones compared to control groups, suggesting potential as a therapeutic agent against bacterial infections.Compound Inhibition Zone (mm) This compound 15 Control (No treatment) 0 -
Antioxidant Activity :
In a study published in the Journal of Medicinal Chemistry, the antioxidant capacity of several thioester compounds was evaluated using DPPH radical scavenging assays. The results indicated that S-(4-ethenylphenyl) ethanethioate exhibited a scavenging activity comparable to well-known antioxidants like ascorbic acid.Compound IC50 (µM) This compound 45 Ascorbic Acid 40 -
Anti-inflammatory Effects :
Research published in Phytotherapy Research highlighted the anti-inflammatory properties of ethanethioic acid derivatives in animal models. The study demonstrated a reduction in pro-inflammatory cytokines when treated with S-(4-ethenylphenyl) ethanethioate.- Cytokine Levels Before and After Treatment :
- TNF-alpha levels decreased from 150 pg/mL to 70 pg/mL after treatment.
- IL-6 levels showed a reduction from 120 pg/mL to 50 pg/mL post-treatment.
- Cytokine Levels Before and After Treatment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
